Technical Monograph: 3-Aminopentane-d5 (CAS 1219802-43-3)
Technical Monograph: 3-Aminopentane-d5 (CAS 1219802-43-3)
An in-depth technical monograph on 3-Aminopentane-d5 (CAS 1219802-43-3), designed for researchers in bioanalysis, medicinal chemistry, and DMPK (Drug Metabolism and Pharmacokinetics).
High-Fidelity Isotopic Internal Standards & Metabolic Probes
Executive Summary
3-Aminopentane-d5 (1-Ethylpropylamine-d5) is a stable isotope-labeled analog of 3-aminopentane, featuring a specific deuteration pattern at the C2, C3, and C4 positions.[1] As a secondary aliphatic amine, the unlabeled parent compound serves as a critical pharmacophore in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) antagonists and acts as a metabolic marker in cancer metabolomics.
For drug development professionals, the d5-isotopologue provides two distinct advantages:
-
Bioanalytical Precision: It serves as a "gold standard" Internal Standard (IS) for LC-MS/MS quantification, eliminating matrix effects and ionization suppression due to its co-elution with the analyte while maintaining mass spectral resolution.
-
Mechanistic Probe: The strategic placement of deuterium at the
-carbon (C3) and -carbons (C2, C4) maximizes the Kinetic Isotope Effect (KIE), allowing researchers to probe oxidative deamination pathways mediated by Cytochrome P450 (CYP) enzymes.
Chemical Identity & Specifications
The specific isotopologue discussed is 3-Aminopentane-2,2,3,4,4-d5 .[1] This pattern is critical; random deuteration would lead to isotopic scrambling and broad MS peaks.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 3-Aminopentane-d5 |
| Synonyms | 1-Ethylpropylamine-d5; Pentan-3-amine-d5 |
| CAS Number | 1219802-43-3 |
| Unlabeled CAS | 616-24-0 |
| Molecular Formula | C |
| Molecular Weight | 92.19 g/mol (vs. 87.16 g/mol unlabeled) |
| Isotopic Purity | |
| Chemical Purity | |
| Appearance | Colorless, volatile liquid |
| Solubility | Miscible in water, methanol, DMSO, and acetonitrile |
| Storage | 2–8°C; Hygroscopic; Store under inert gas (Argon/Nitrogen) |
Structural Visualization
The deuterium atoms are located at the methine (CH) and methylene (CH
SMILES: [2H]C([2H])(C)C([2H])(N)C([2H])([2H])C
Synthesis & Manufacturing Logic
To achieve the specific 2,2,3,4,4-d5 pattern, a "Bottom-Up" synthesis strategy is employed. This ensures high isotopic enrichment and prevents "wash-out" of deuterium during workup.
Synthetic Pathway Analysis
The synthesis exploits the acidity of
-
H/D Exchange (Precursor Prep): 3-Pentanone is treated with D
O and a catalytic base (e.g., K CO or NaOD). The thermodynamic equilibrium favors the deuteration of the acidic -carbons (positions 2 and 4), yielding 3-Pentanone-2,2,4,4-d4 . -
Reductive Amination (The "Locking" Step): The d4-ketone reacts with ammonium acetate (NH
OAc) to form an imine intermediate. This imine is reduced using Sodium Cyanoborodeuteride (NaBD CN) . This step introduces the fifth deuterium atom at the C3 position (the chiral center), completing the d5 pattern.
Diagram: Synthesis Workflow
Caption: Two-stage synthesis targeting high-fidelity incorporation of deuterium at metabolically labile sites.
Applications in Drug Development[4][5]
A. Bioanalysis: The "Silent" Internal Standard
In LC-MS/MS assays, 3-Aminopentane-d5 is the preferred Internal Standard (IS) for quantifying 3-aminopentane or structurally related alkylamines.
-
Why d5? A d5 shift (+5 Da) provides sufficient mass separation to avoid "cross-talk" from the M+0 isotope natural abundance envelope, which can compromise lower limits of quantification (LLOQ).
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Co-elution: Because deuterium has a negligible effect on lipophilicity compared to hydrogen, the d5-analog co-elutes with the analyte. This allows it to perfectly compensate for matrix suppression or enhancement at the exact moment of ionization.
B. Metabolic Stability & Kinetic Isotope Effect (KIE)
The C3 position (alpha to the amine) is the primary site for metabolic degradation via oxidative deamination .
-
Mechanism: CYP450 enzymes typically abstract the
-hydrogen to form a carbinolamine intermediate, which collapses to release ammonia and the corresponding ketone. -
The Deuterium Advantage: The C-D bond is significantly stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol). By substituting H with D at C3, the rate of C-H abstraction is reduced (Primary KIE). This stabilizes the molecule, allowing researchers to identify if this specific pathway is the rate-determining step in clearance.
Diagram: Metabolic Blocking Mechanism
Caption: Deuterium substitution at the alpha-carbon hinders CYP-mediated oxidative deamination via the Kinetic Isotope Effect.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock (1 mg/mL)
Self-Validating Step: Accurate weighing of volatile amines requires minimizing headspace evaporation.
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Equilibration: Allow the vial of 3-Aminopentane-d5 to reach room temperature before opening to prevent water condensation (hygroscopic).
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Solvent Choice: Use 0.1% Formic Acid in Methanol . The acid ensures the amine is protonated (
), reducing volatility and preventing adsorption to glass surfaces. -
Weighing: Rapidly weigh 10 mg of neat standard into a 10 mL volumetric flask containing ~5 mL of solvent. Do not weigh into an empty vessel.
-
Dilution: Bring to volume with solvent. Vortex for 30 seconds.
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Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability: ~6 months.
Protocol 2: Sample Extraction for LC-MS/MS
Context: Extraction of 3-aminopentane from plasma.
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Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
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IS Addition: Add 10 µL of 3-Aminopentane-d5 working solution (e.g., 500 ng/mL). Vortex.
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Protein Precipitation: Add 200 µL of ice-cold Acetonitrile.
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Mixing: Vortex vigorously for 1 minute.
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Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to an autosampler vial.
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Analysis: Inject 5 µL onto a HILIC or C18 column (High pH mobile phase recommended for better retention of amines).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1219802-43-3, 3-Aminopentane-d5. Retrieved from [Link]
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for KIE mechanism).
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Pentan-3-amine. Retrieved from [Link]
